N-(2,3-dimethylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
Description
N-(2,3-dimethylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the quinazolinone moiety.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H21N3O2/c1-12-6-5-9-15(13(12)2)20-17(22)10-21-11-19-16-8-4-3-7-14(16)18(21)23/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,20,22) |
InChI Key |
FLLVXAOFIFWNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinazolinone intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.
Substitution with the Dimethylphenyl Group: The final step involves the substitution of the quinazolinone-acetamide intermediate with 2,3-dimethylphenylamine under suitable conditions, such as heating in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide or dimethylphenyl groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, polar solvents like DMF or DMSO, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce quinazolinone derivatives with reduced carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: As a probe to study the biological pathways and mechanisms involving quinazolinone derivatives.
Medicine: As a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes, such as DNA replication, protein synthesis, or cell signaling.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate their activity and downstream signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with a phenyl group instead of the dimethylphenyl and acetamide groups.
4-(3H)-Quinazolinone: The parent quinazolinone compound without any substituents.
N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: A closely related compound with a dihydroquinazolinone core instead of the hexahydroquinazolinone core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexahydroquinazolinone core, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
